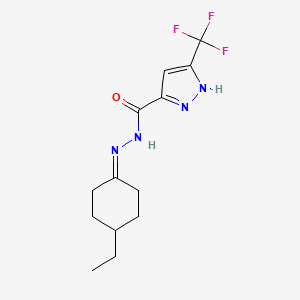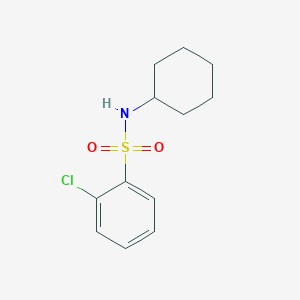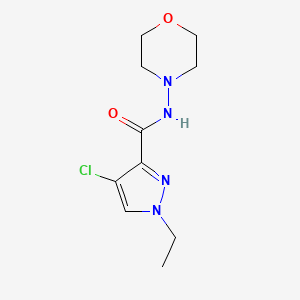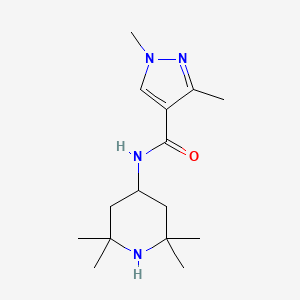![molecular formula C17H17F3N4O B10961550 1-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961550.png)
1-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure. Let’s break it down:
1-Methyl: Indicates the presence of a methyl group (CH₃) attached to the nitrogen atom.
Indole: The indole moiety is a common heterocyclic system found in natural products and drugs.
Trifluoromethyl: Refers to the trifluoromethyl group (CF₃) attached to the pyrazole ring.
Pyrazole: A five-membered ring containing two nitrogen atoms and three carbon atoms.
Preparation Methods
Fischer Indole Synthesis: One possible method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride
Properties
Molecular Formula |
C17H17F3N4O |
|---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17F3N4O/c1-10-3-4-13-12(7-10)11(9-22-13)5-6-21-16(25)14-8-15(17(18,19)20)23-24(14)2/h3-4,7-9,22H,5-6H2,1-2H3,(H,21,25) |
InChI Key |
ZANOMNNAVFMGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide](/img/structure/B10961472.png)
![Methyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10961474.png)
![N-tert-butyl-2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10961482.png)
![1-butyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10961487.png)
![N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961489.png)
![1-ethyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10961493.png)
![5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10961494.png)
![2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile](/img/structure/B10961506.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B10961513.png)


![4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10961538.png)


